N-(3-Methoxybenzylidene)aniline
Description
Properties
CAS No. |
17637-72-8 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-5-6-12(10-14)11-15-13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
VJHZSENXMPQTOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-(4-Methoxybenzylidene)aniline (CAS: 836-41-9)
- Structure : Methoxy group at the para position of the benzylidene ring.
- Electronic Effects : The para-methoxy group exerts stronger electron-donating resonance effects compared to the meta isomer, enhancing conjugation with the imine bond.
- Physical Properties : Higher melting point (mp) and crystallinity due to symmetrical molecular packing .
N-(3-Nitrobenzylidene)aniline
- Structure: Nitro (-NO₂) group at the meta position instead of methoxy.
- Electronic Effects : The nitro group is electron-withdrawing, reducing electron density on the benzylidene ring and altering redox behavior.
- Crystallography : Orthorhombic crystal system (space group P212121) with distinct dihedral angles (7.3–12.5 Å lattice parameters) compared to methoxy derivatives .
N-(2-Hydroxybenzylidene)aniline
- Structure : Hydroxy (-OH) group at the ortho position.
- Tautomerism: Exhibits enol–keto tautomerism in polar solvents, unlike methoxy derivatives. This results in solvatochromic behavior (absorption shifts with solvent polarity) .
- Hydrogen Bonding : Intramolecular O–H⋯N hydrogen bonds stabilize the keto form, influencing photophysical properties .
Substituent Functional Group Variations
N-(3-Methoxybenzylidene)-1-(3-methoxyphenyl)methanamine
- Structure : Two methoxy groups and a secondary amine.
- Synthesis : Prepared via oxidative coupling of 3-methoxybenzylamine.
- NMR Data : Distinct ¹H NMR signals at δ 8.36 (imine proton) and δ 3.82–3.85 (methoxy groups) .
N-(Triphenylphosphoranylidene)aniline
- Structure : Phosphoranylidene group replaces the benzylidene moiety.
- Reactivity: Used in Staudinger reactions to form iminophosphoranes, highlighting divergent chemical behavior compared to Schiff bases .
Crystallographic and Structural Comparisons
Spectroscopic and Solvatochromic Behavior
- This compound : Lacks solvatochromism due to the absence of tautomerism. UV-Vis absorption dominated by π→π* transitions (~300–350 nm) .
- N-(2-Hydroxybenzylidene)aniline: Strong solvatochromism in protic solvents (e.g., trifluoroethanol) via keto–enol equilibria. CN stretching frequency increases by 18–21 cm⁻¹ upon protonation .
Preparation Methods
General Reaction Mechanism
The classical method involves the nucleophilic addition of aniline to 3-methoxybenzaldehyde, followed by dehydration to form the imine linkage (C=N). The reaction is typically acid- or base-catalyzed and proceeds under reflux conditions. The stoichiometric equation is:
Acid-Catalyzed Method
A mixture of 3-methoxybenzaldehyde (1.36 g, 10 mmol) and aniline (0.93 g, 10 mmol) in ethanol (20 mL) is stirred with concentrated HCl (0.5 mL) at 80°C for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Base-Catalyzed Method
Potassium hydroxide (0.4 mmol) is added to a solution of 3-methoxybenzaldehyde (1.5 mmol) and aniline (1 mmol) in toluene. The mixture is heated at 135°C for 24 hours under nitrogen, followed by extraction with ethyl acetate and column chromatography.
Solvent-Free Approach
In a sealed Schlenk tube, equimolar amounts of 3-methoxybenzaldehyde and aniline are heated at 120°C for 6 hours without solvent, yielding the product in 78% purity after basic alumina chromatography.
Green Chemistry Approaches
Bio-Catalysis Using Kinnow Peel Extract
The Kinnow peel, rich in phenolic compounds, acts as a natural catalyst. A mixture of 3-methoxybenzaldehyde (10 mmol), aniline (10 mmol), and Kinnow peel powder (200 mg) in ethanol is stirred at 70°C for 3 hours, achieving an 82% yield.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes. A 1:1 molar ratio of reactants in ethanol with acetic acid (1 mL) delivers a 90% yield, as confirmed by GC-MS.
Catalytic Methods and Optimization
Heterogeneous Catalysis
Solvent Effects
Temperature and Time Optimization
Characterization and Analytical Data
Spectral Properties
Crystallographic Data
Applications and Derivative Synthesis
This compound serves as a precursor for:
Q & A
Q. What are the optimized synthetic routes for preparing N-(3-Methoxybenzylidene)aniline, and how can purity be ensured?
Methodological Answer: The compound is synthesized via imine condensation between 3-methoxybenzaldehyde and aniline. A typical procedure involves refluxing equimolar amounts of the aldehyde and aniline in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, the product is isolated by solvent evaporation, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors and byproducts like 2-benzylphenol, which may form under specific conditions (e.g., meta-nitro substituents) . Purity is confirmed by thin-layer chromatography (TLC) and characterized via NMR (aromatic protons at δ 8.3–7.2 ppm, imine proton at δ 8.5 ppm) and FT-IR (C=N stretch at ~1600–1620 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy: and NMR confirm the imine bond formation and methoxy group integration. Mass spectrometry (ESI-TOF) verifies molecular weight (expected [M+H] at m/z 212.1) .
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves the molecular geometry. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Refinement using SHELXL (via the SHELX suite) provides bond lengths and angles, with typical C=N bond lengths of ~1.28 Å . Data collection requires a diffractometer (e.g., Stoe IPDSII) with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?
Methodological Answer: Hydrogen bonding and π-π stacking dominate crystal packing. For example, the methoxy group participates in C–H···O interactions (2.8–3.0 Å), while the imine nitrogen may form weak N···H–C contacts. Graph set analysis (using Etter’s formalism) categorizes these interactions into patterns like rings, critical for predicting supramolecular assemblies . In derivatives with electron-withdrawing groups (e.g., nitro), enhanced π-stacking (interplanar spacing ~3.5 Å) stabilizes the lattice . Computational tools (Mercury 4.0) visualize these interactions from CIF files.
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) model frontier molecular orbitals. The HOMO-LUMO gap (~3.5 eV) indicates charge-transfer potential, relevant for optoelectronic applications. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), where the methoxy group’s electron-donating nature enhances binding affinity . For reaction mechanisms, transition state modeling (Gaussian 09) evaluates energy barriers in imine formation or hydrolysis .
Q. How should researchers address contradictions in crystallographic or spectroscopic data for Schiff bases?
Methodological Answer:
- Crystallographic Discrepancies: Cross-validate unit cell parameters (a, b, c) with literature. For example, orthorhombic vs. triclinic systems may arise from solvent inclusion (e.g., acetic acid tetrasolvate in ). Use the R-factor (≤0.05) and residual electron density maps to assess refinement quality .
- Spectroscopic Ambiguities: Compare experimental NMR shifts with computed values (GIAO method). For unexpected peaks (e.g., aliphatic protons in ), consider byproduct formation and re-run purification .
Q. What strategies mitigate byproduct formation during the synthesis of substituted this compound derivatives?
Methodological Answer:
- Steric/Electronic Control: Electron-deficient aldehydes (e.g., nitro-substituted) require milder conditions (room temperature, 24 hours) to avoid isoaromatization byproducts like 2-benzylphenol .
- Catalytic Optimization: Use Lewis acids (e.g., ZnCl) to accelerate imine formation while suppressing side reactions. Monitor reaction progress via TLC at 30-minute intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
